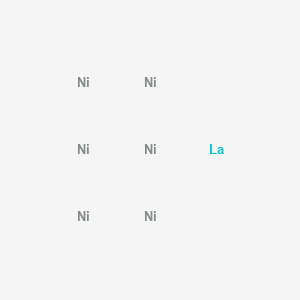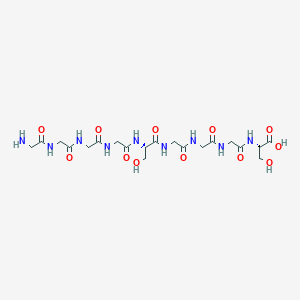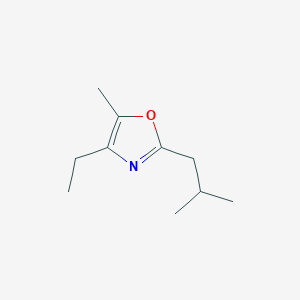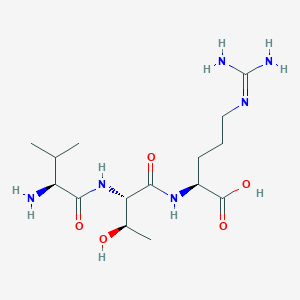
Lanthanum--nickel (1/6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum–nickel (1/6), also known as lanthanum pentanickel, is an intermetallic compound composed of the rare earth element lanthanum and the transition metal nickel. It has the chemical formula LaNi₅ and is known for its hexagonal crystal structure, which belongs to the CaCu₅ type. This compound is notable for its hydrogen storage capacity and its use in various catalytic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanthanum–nickel (1/6) can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of lanthanum and nickel metals at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The reaction can be represented as:
La+5Ni→LaNi5
The reaction is carried out at temperatures ranging from 800°C to 1000°C .
Industrial Production Methods
Industrial production of lanthanum–nickel (1/6) often involves the use of high-purity lanthanum and nickel powders. These powders are mixed in stoichiometric ratios and subjected to high-temperature sintering. The sintering process is conducted in a controlled atmosphere to ensure the purity of the final product. The resulting alloy is then cooled and processed into the desired form .
Chemical Reactions Analysis
Types of Reactions
Lanthanum–nickel (1/6) undergoes several types of chemical reactions, including:
Hydrogenation: It can absorb hydrogen to form hydrides, such as LaNi₅H₆.
Oxidation: It can be oxidized by air at temperatures above 200°C.
Acid Reactions: It reacts with acids like hydrochloric acid, sulfuric acid, and nitric acid at temperatures above 20°C.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas at slightly elevated pressures and low temperatures.
Oxidation: Exposure to air or oxygen at high temperatures.
Acid Reactions: Concentrated acids at room temperature or slightly elevated temperatures.
Major Products Formed
Hydrogenation: Lanthanum–nickel hydride (LaNi₅H₆).
Oxidation: Lanthanum oxide and nickel oxide.
Acid Reactions: Lanthanum salts and nickel salts.
Scientific Research Applications
Lanthanum–nickel (1/6) has a wide range of scientific research applications, including:
Hydrogen Storage: It is used as a hydrogen storage material due to its ability to absorb and release hydrogen efficiently.
Catalysis: It serves as a catalyst in hydrogenation reactions and other chemical processes.
Electrochemical Applications: It is used in the development of electrodes for batteries and fuel cells.
Magnetic Materials:
Mechanism of Action
The mechanism by which lanthanum–nickel (1/6) exerts its effects is primarily related to its ability to interact with hydrogen. The compound can absorb hydrogen to form hydrides, which can then release hydrogen under specific conditions. This reversible hydrogen absorption and desorption process is facilitated by the unique crystal structure of the compound, which provides suitable sites for hydrogen atoms to occupy .
Comparison with Similar Compounds
Similar Compounds
Lanthanum–nickel (2/7): Another intermetallic compound with a different stoichiometric ratio.
Lanthanum–nickel (1/2): A compound with a higher nickel content.
Lanthanum–nickel (3/1): A compound with a higher lanthanum content.
Uniqueness
Lanthanum–nickel (1/6) is unique due to its high hydrogen storage capacity and its specific crystal structure, which allows for efficient hydrogen absorption and desorption. This makes it particularly valuable for applications in hydrogen storage and catalysis .
Properties
CAS No. |
380650-54-4 |
|---|---|
Molecular Formula |
LaNi6 |
Molecular Weight |
491.07 g/mol |
IUPAC Name |
lanthanum;nickel |
InChI |
InChI=1S/La.6Ni |
InChI Key |
ZHVXSJYAKXKJGB-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)






![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)

![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)



![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
